molecular formula C3H8N2O3S B14644912 (Methylamino)(methylimino)methanesulphonic acid CAS No. 52792-65-1

(Methylamino)(methylimino)methanesulphonic acid

Cat. No.: B14644912
CAS No.: 52792-65-1
M. Wt: 152.18 g/mol
InChI Key: XGZVLEAZGCUUPH-UHFFFAOYSA-N
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Description

(Methylamino)(methylimino)methanesulphonic acid is an organic compound with the molecular formula C3H8N2O3S It is characterized by the presence of both methylamino and methylimino groups attached to a methanesulphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylamino)(methylimino)methanesulphonic acid typically involves the reaction of methanesulphonic acid with methylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the following steps:

    Reaction of Methanesulphonic Acid with Methylamine: Methanesulphonic acid is reacted with an excess of methylamine to form the intermediate product.

    Addition of Formaldehyde: Formaldehyde is then added to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Methylamino)(methylimino)methanesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and imino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted methanesulphonic acid compounds.

Scientific Research Applications

(Methylamino)(methylimino)methanesulphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Methylamino)(methylimino)methanesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate complexes and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methanesulphonic Acid: A simpler analogue without the amino and imino groups.

    Methylamine: A related compound with a single methylamino group.

    Formaldehyde: A precursor used in the synthesis of (Methylamino)(methylimino)methanesulphonic acid.

Properties

CAS No.

52792-65-1

Molecular Formula

C3H8N2O3S

Molecular Weight

152.18 g/mol

IUPAC Name

methylamino(methylimino)methanesulfonic acid

InChI

InChI=1S/C3H8N2O3S/c1-4-3(5-2)9(6,7)8/h1-2H3,(H,4,5)(H,6,7,8)

InChI Key

XGZVLEAZGCUUPH-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)S(=O)(=O)O

Origin of Product

United States

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